Cas no 2551117-42-9 (1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride)

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride structure
2551117-42-9 structure
商品名:1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
CAS番号:2551117-42-9
MF:C10H17Cl2N3
メガワット:250.168080091476
MDL:MFCD32874962
CID:5670483
PubChem ID:165871742

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride 化学的及び物理的性質

名前と識別子

    • Z4662066465
    • 2551117-42-9
    • EN300-27152069
    • 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
    • MDL: MFCD32874962
    • インチ: 1S/C10H15N3.2ClH/c1-2-4-10-9(3-1)12-7-13(10)8-5-11-6-8;;/h7-8,11H,1-6H2;2*1H
    • InChIKey: KXNGRDWLGOWPDY-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N1(C=NC2CCCCC1=2)C1CNC1

計算された属性

  • せいみつぶんしりょう: 249.0799529g/mol
  • どういたいしつりょう: 249.0799529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27152069-0.25g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95.0%
0.25g
$487.0 2025-03-20
Aaron
AR028DW1-100mg
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride
2551117-42-9 95%
100mg
$496.00 2025-02-16
Enamine
EN300-27152069-1g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95%
1g
$986.0 2023-09-11
1PlusChem
1P028DNP-100mg
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride
2551117-42-9 95%
100mg
$485.00 2024-05-20
Enamine
EN300-27152069-10g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95%
10g
$4236.0 2023-09-11
Enamine
EN300-27152069-0.05g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95.0%
0.05g
$229.0 2025-03-20
Enamine
EN300-27152069-2.5g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95.0%
2.5g
$1931.0 2025-03-20
Enamine
EN300-27152069-0.1g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95.0%
0.1g
$342.0 2025-03-20
Enamine
EN300-27152069-10.0g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95.0%
10.0g
$4236.0 2025-03-20
Enamine
EN300-27152069-1.0g
1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
2551117-42-9 95.0%
1.0g
$986.0 2025-03-20

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride 関連文献

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochlorideに関する追加情報

Research Brief on 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS: 2551117-42-9)

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS: 2551117-42-9) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique azetidine and benzodiazole moieties, has shown promising potential as a modulator of various biological targets, particularly in the context of neurological disorders and cancer therapeutics. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense scientific inquiry.

The synthesis and structural characterization of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride have been detailed in several recent publications. The compound's stability, solubility, and bioavailability have been optimized through systematic modifications of its chemical structure, as evidenced by its dihydrochloride salt form. Advanced spectroscopic techniques, including NMR and mass spectrometry, have confirmed the compound's purity and structural integrity, laying a solid foundation for further preclinical and clinical investigations.

In vitro and in vivo studies have demonstrated that 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride exhibits potent activity against specific protein kinases and neurotransmitter receptors. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and G-protein-coupled receptors (GPCRs), which are critical targets in cancer and neurological diseases, respectively. These findings suggest that the compound could serve as a lead candidate for the development of new therapeutic agents with improved selectivity and reduced off-target effects.

Recent preclinical trials have further highlighted the compound's therapeutic potential. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride has demonstrated neuroprotective effects by reducing oxidative stress and inflammation. Similarly, in oncology models, the compound has shown efficacy in inhibiting tumor growth and metastasis, particularly in cancers with dysregulated kinase signaling pathways. These results underscore its versatility and broad applicability in addressing unmet medical needs.

Despite these promising findings, challenges remain in the development of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride as a therapeutic agent. Issues such as dose-dependent toxicity, metabolic stability, and formulation optimization need to be addressed in future studies. Ongoing research is focused on improving the compound's pharmacokinetic profile and exploring its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.

In conclusion, 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS: 2551117-42-9) represents a promising candidate in the field of chemical biology and drug discovery. Its unique chemical structure and multifaceted biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development efforts will be crucial in unlocking its full potential and translating preclinical successes into clinical benefits for patients.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue